An In-depth Technical Guide to 8-(Benzyloxy)-5-bromo-2-methylquinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 8-(Benzyloxy)-5-bromo-2-methylquinoline: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 8-(Benzyloxy)-5-bromo-2-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide synthesizes information from closely related analogues to present a robust profile of its chemical properties, a plausible synthetic route, and its potential applications. We will also address a common point of confusion with a structurally similar and more frequently cited compound, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.
Introduction and Nomenclature
8-(Benzyloxy)-5-bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic compound. Its structure is characterized by a benzyloxy group at the 8-position, a bromine atom at the 5-position, and a methyl group at the 2-position of the quinoline core. This specific arrangement of substituents is expected to confer unique physicochemical and biological properties, making it a valuable building block in the synthesis of more complex molecules.
It is crucial to distinguish 8-(Benzyloxy)-5-bromo-2-methylquinoline from the more commercially available and researched compound, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS RN: 100331-89-3).[1][2][3][4] The latter features a bromoacetyl group at the 5-position and a hydroxyl group at the 2-position, leading to significantly different chemical reactivity and potential applications, primarily as an intermediate in the synthesis of β2 adrenoreceptor agonists.[1][3]
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Rationale and Supporting Data |
| Molecular Formula | C₁₇H₁₄BrNO | Based on the chemical structure. |
| Molecular Weight | 328.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature suggest a solid state. 5-Bromo-2-methylquinoline is a solid with a melting point of 54.0 °C[5]. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate) and poorly soluble in water. | The benzyloxy and bromo groups increase lipophilicity. 8-(benzyloxy)-5-(2-bromoacetyl) quinolin-2(1H)-one is freely soluble in acetonitrile and formic acid[6]. |
| Melting Point | Estimated to be in the range of 80-120 °C | 5-bromo-8-methoxyquinoline has a melting point of 80-82 °C[7]. The larger benzyloxy group compared to a methoxy group would likely increase the melting point. |
| logP | Estimated to be > 4 | The presence of the lipophilic benzyloxy and bromo groups would contribute to a high octanol-water partition coefficient. 8-(benzyloxy)-2-methylquinoline has a calculated logP of 4.21[8]. |
Synthesis of 8-(Benzyloxy)-5-bromo-2-methylquinoline
A plausible synthetic route for 8-(Benzyloxy)-5-bromo-2-methylquinoline can be designed based on established quinoline synthesis methodologies and functional group transformations. A logical approach involves a multi-step synthesis starting from commercially available precursors.
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway begins with the synthesis of the 2-methyl-8-hydroxyquinoline core, followed by protection of the hydroxyl group and subsequent bromination.
Caption: Proposed synthetic pathway for 8-(Benzyloxy)-5-bromo-2-methylquinoline.
Detailed Experimental Protocols
The Doebner-von Miller reaction is a classic and effective method for synthesizing quinolines.[9] In this step, 2-aminophenol reacts with crotonaldehyde in the presence of an acid catalyst to form the quinoline ring system.
Protocol:
-
To a solution of 2-aminophenol in aqueous hydrochloric acid, heat the mixture to reflux.
-
Slowly add crotonaldehyde to the reaction mixture.
-
Continue to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 2-methyl-8-hydroxyquinoline.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
The hydroxyl group of 2-methyl-8-hydroxyquinoline is protected as a benzyl ether via the Williamson ether synthesis.[10]
Protocol:
-
Dissolve 2-methyl-8-hydroxyquinoline in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate, to the solution.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture and stir for several hours until completion (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The final step is the electrophilic bromination of the 8-(benzyloxy)-2-methylquinoline intermediate. The benzyloxy group is an activating group that directs electrophilic substitution to the 5- and 7-positions.[7][11] Selective bromination at the 5-position can be achieved by controlling the reaction conditions.
Protocol:
-
Dissolve 8-(benzyloxy)-2-methylquinoline in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.
-
Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 8-(Benzyloxy)-5-bromo-2-methylquinoline.
Reactivity and Potential Applications
The chemical reactivity of 8-(Benzyloxy)-5-bromo-2-methylquinoline is dictated by its functional groups. The quinoline nitrogen is basic and can be protonated or alkylated. The bromine atom at the 5-position is susceptible to nucleophilic substitution or can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile intermediate for the synthesis of more complex molecules. The benzyloxy group can be cleaved under hydrogenolysis conditions to reveal the 8-hydroxyquinoline moiety, which is a known chelating agent.
Given its structural features, 8-(Benzyloxy)-5-bromo-2-methylquinoline holds potential in several areas of research and development:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. Substituted quinolines are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[12]
-
Materials Science: As a precursor for the development of novel organic materials with interesting photophysical or electronic properties. Quinoline derivatives can exhibit fluorescence, making them potentially useful in sensing and imaging applications.[12]
Safety and Handling
The safety data for 8-(Benzyloxy)-5-bromo-2-methylquinoline is not available. However, based on the data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Compounds containing a bromoacetyl group are known to be irritants.[1][2]
Conclusion
8-(Benzyloxy)-5-bromo-2-methylquinoline is a substituted quinoline with potential as a versatile intermediate in organic synthesis. While direct experimental data is scarce, its physicochemical properties and reactivity can be reasonably inferred from its structural analogues. The proposed synthetic pathway provides a practical approach for its preparation in a laboratory setting. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
References
-
Pharmaffiliates. (n.d.). (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one. Retrieved from [Link]
-
J&K Scientific. (n.d.). 8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). RSC Publishing. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-8-(2,2-dibromoethenyl)quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]
-
Semantic Scholar. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
Sources
- 1. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | 100331-89-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | CAS 100331-89-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. BHQ_[8-(benzyloxy)-5-(2- bromoacetyl_quinolin-2 (1H)-one] - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Compound 8-(benzyloxy)-2-methylquinoline - Chemdiv [chemdiv.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]
